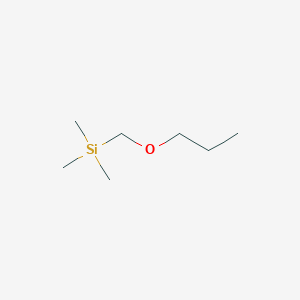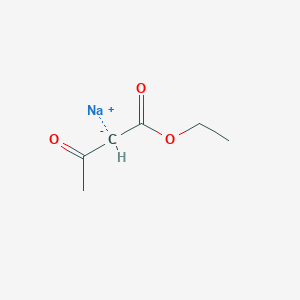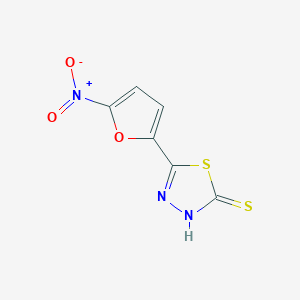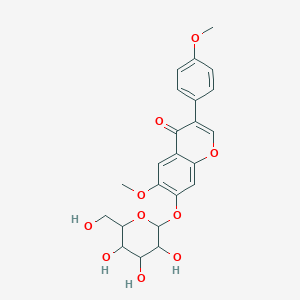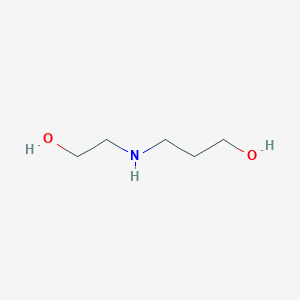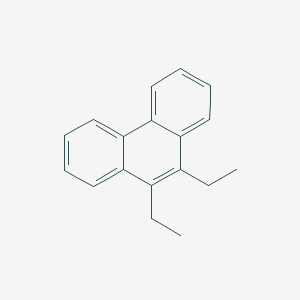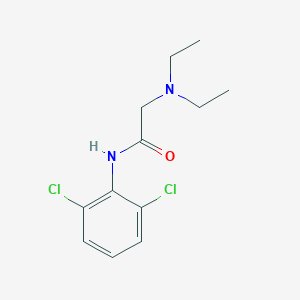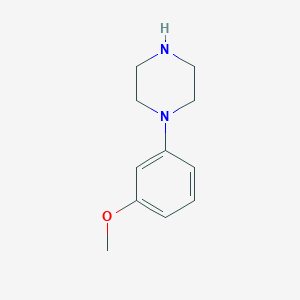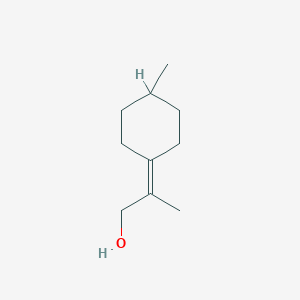
p-Menth-4(8)-en-9-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-Menth-4(8)-en-9-ol is a natural organic compound that belongs to the family of monoterpenes. It is also known as para-menth-4-en-9-ol and is commonly found in various plants, including mint, eucalyptus, and lemongrass. This compound has gained significant attention in the scientific community due to its potential therapeutic properties.
Wirkmechanismus
The exact mechanism of action of p-Menth-4(8)-en-9-ol is not fully understood. However, it is believed to exert its therapeutic effects by modulating various cellular signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways.
Biochemische Und Physiologische Effekte
P-Menth-4(8)-en-9-ol has been found to exhibit various biochemical and physiological effects. It has been shown to possess potent antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. This compound has also been found to possess anti-inflammatory and antioxidant properties, which may help in the prevention and treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using p-Menth-4(8)-en-9-ol in lab experiments is its natural origin, which makes it a safe and non-toxic compound. However, the major limitation of using this compound is its low solubility in water, which makes it difficult to use in aqueous-based experiments.
Zukünftige Richtungen
There are several future directions for the research on p-Menth-4(8)-en-9-ol. One of the major areas of research is the development of novel drug formulations using this compound for the treatment of various diseases. Another area of research is the investigation of the potential use of this compound as a natural preservative in food and cosmetic industries. Additionally, the study of the mechanism of action of p-Menth-4(8)-en-9-ol and its interaction with various cellular signaling pathways is an important area of research.
Synthesemethoden
P-Menth-4(8)-en-9-ol can be synthesized through various methods, including steam distillation, solvent extraction, and supercritical fluid extraction. Steam distillation is the most common method used for the extraction of this compound from plants.
Wissenschaftliche Forschungsanwendungen
P-Menth-4(8)-en-9-ol has been extensively studied for its potential therapeutic properties. It has been found to possess antimicrobial, anti-inflammatory, and antioxidant properties. This compound has also been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
15714-11-1 |
|---|---|
Produktname |
p-Menth-4(8)-en-9-ol |
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
2-(4-methylcyclohexylidene)propan-1-ol |
InChI |
InChI=1S/C10H18O/c1-8-3-5-10(6-4-8)9(2)7-11/h8,11H,3-7H2,1-2H3 |
InChI-Schlüssel |
FJSIIBFEIBIZSN-UHFFFAOYSA-N |
SMILES |
CC1CCC(=C(C)CO)CC1 |
Kanonische SMILES |
CC1CCC(=C(C)CO)CC1 |
Synonyme |
p-Menth-4(8)-en-9-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




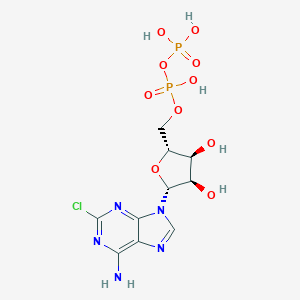
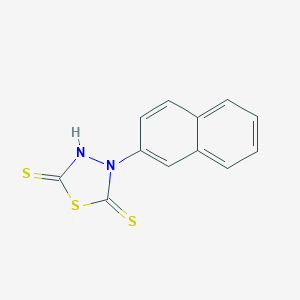
![(2S)-4-methylsulfanyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]butanoic acid](/img/structure/B98928.png)
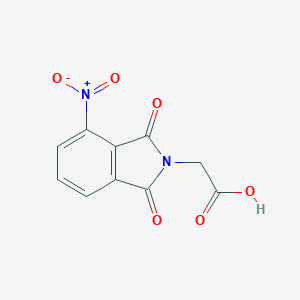
![Diazene, bis[4-(pentyloxy)phenyl]-, 1-oxide](/img/structure/B98930.png)
